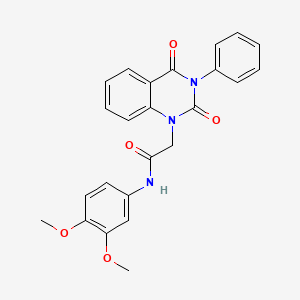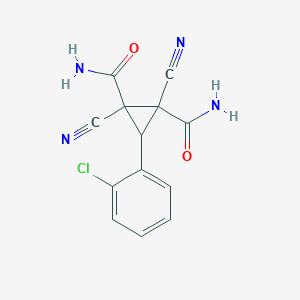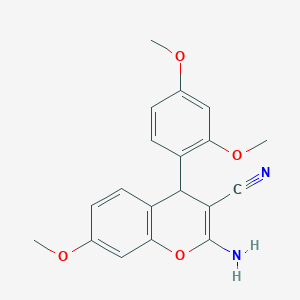
N-(3,4-dimethoxyphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydroquinazolin-1(2H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethoxyphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring, and a phenylacetamide moiety.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-(3,4-Dimethoxyphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrochinazolin-1(2H)-yl)acetamid umfasst typischerweise mehrere Schritte:
Bildung des Chinazolinonkerns: Dies kann durch Cyclisierung von Anthranilsäurederivaten mit geeigneten Reagenzien wie Isocyanaten oder Carbodiimiden erreicht werden.
Einführung der Phenylacetamid-Einheit: Dieser Schritt beinhaltet die Acylierung des Chinazolinonkerns mit 3,4-Dimethoxyphenylessigsäure oder deren Derivaten unter Bedingungen wie der Verwendung von Kupplungsmitteln wie EDCI (1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimid) und DMAP (4-Dimethylaminopyridin).
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung der oben genannten Synthesewege umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies könnte die Verwendung von kontinuierlichen Strömungsreaktoren für eine bessere Kontrolle der Reaktionsbedingungen und Skalierbarkeit umfassen.
Chemische Reaktionsanalyse
Arten von Reaktionen
N-(3,4-Dimethoxyphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrochinazolin-1(2H)-yl)acetamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Methoxygruppen am Phenylring können zu entsprechenden Chinonen oxidiert werden.
Reduktion: Der Chinazolinonkern kann zu Dihydrochinazolinonen reduziert werden.
Substitution: Die Acetamideinheit kann nucleophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid.
Reduktion: Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Nucleophile wie Amine oder Thiole unter basischen Bedingungen.
Hauptprodukte
Oxidation: Chinonderivate.
Reduktion: Dihydrochinazolinonderivate.
Substitution: Verschiedene substituierte Acetamide.
Wissenschaftliche Forschungsanwendungen
N-(3,4-Dimethoxyphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrochinazolin-1(2H)-yl)acetamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf sein Potenzial als Enzyminhibitor oder Rezeptormodulator untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen untersucht, einschließlich entzündungshemmender, krebshemmender und antimikrobieller Aktivitäten.
Industrie: Potenzielle Verwendung bei der Entwicklung neuer Materialien oder als Vorläufer bei der Synthese von Pharmazeutika.
Wirkmechanismus
Der Wirkmechanismus von N-(3,4-Dimethoxyphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrochinazolin-1(2H)-yl)acetamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Verbindung kann die Enzymaktivität durch Bindung an die aktive Stelle hemmen oder die Rezeptorfunktion durch Wechselwirkung mit Bindungsstellen modulieren, wodurch zelluläre Pfade und Prozesse beeinflusst werden.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3,4-dimethoxyphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydroquinazolin-1(2H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.
Substitution: The acetamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various substituted acetamides.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dimethoxyphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydroquinazolin-1(2H)-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Potential use in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydroquinazolin-1(2H)-yl)acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, thereby affecting cellular pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Chinazolinonderivate: Verbindungen wie 2-Phenylchinazolin-4(3H)-on und 2-(2,4-dioxo-3-phenyl-3,4-dihydrochinazolin-1(2H)-yl)essigsäure.
Phenylacetamidderivate: Verbindungen wie N-(3,4-Dimethoxyphenyl)acetamid und N-Phenyl-2-(2,4-dioxo-3-phenyl-3,4-dihydrochinazolin-1(2H)-yl)acetamid.
Einzigartigkeit
N-(3,4-Dimethoxyphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrochinazolin-1(2H)-yl)acetamid ist aufgrund der Kombination des Chinazolinonkerns und der Phenylacetamid-Einheit einzigartig, die im Vergleich zu anderen ähnlichen Verbindungen unterschiedliche biologische Aktivitäten und chemische Eigenschaften verleiht.
Dieser detaillierte Überblick bietet ein umfassendes Verständnis von N-(3,4-Dimethoxyphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrochinazolin-1(2H)-yl)acetamid, das seine Synthese, Reaktionen, Anwendungen, den Wirkmechanismus und den Vergleich mit ähnlichen Verbindungen umfasst.
Eigenschaften
Molekularformel |
C24H21N3O5 |
|---|---|
Molekulargewicht |
431.4 g/mol |
IUPAC-Name |
N-(3,4-dimethoxyphenyl)-2-(2,4-dioxo-3-phenylquinazolin-1-yl)acetamide |
InChI |
InChI=1S/C24H21N3O5/c1-31-20-13-12-16(14-21(20)32-2)25-22(28)15-26-19-11-7-6-10-18(19)23(29)27(24(26)30)17-8-4-3-5-9-17/h3-14H,15H2,1-2H3,(H,25,28) |
InChI-Schlüssel |
KGLVQLHOOGVERY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC=CC=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-phenylthiourea](/img/structure/B11049069.png)
![methyl 6-methyl-6H-dibenzo[b,f][1,4,5]oxathiazepine-3-carboxylate 5,5-dioxide](/img/structure/B11049071.png)
![(5Z)-N-benzyl-2-(4-chlorophenyl)-5-{[(4-methoxyphenyl)carbonyl]imino}-2,5-dihydro-1,2,3-thiadiazole-4-carboxamide](/img/structure/B11049079.png)
![2-chloro-N-{7-[(4-methylphenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}acetamide](/img/structure/B11049084.png)
![4-{1-[3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one](/img/structure/B11049091.png)
![4-methoxy-N-[7-(4-methylbenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide](/img/structure/B11049098.png)

![4-[3-(5-Chloro-2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-phenylquinoline](/img/structure/B11049117.png)
![3-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridin-2(1H)-one](/img/structure/B11049133.png)

![5,5-Dimethyl-3-[(pyridin-3-ylamino)methyl]imidazolidine-2,4-dione](/img/structure/B11049141.png)

![2-(2-{4-[(phenylsulfonyl)methyl]-1,3-thiazol-2-yl}ethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B11049167.png)
![2-[(3-benzyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B11049170.png)
